molecular formula C20H21N7O2 B11022547 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide

Cat. No.: B11022547
M. Wt: 391.4 g/mol
InChI Key: JSRZRRGPKWWJEY-UHFFFAOYSA-N
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Description

This compound is a benzotriazinone carboxamide derivative featuring a 1,2,3-benzotriazin-4-one core linked via a butanamide chain to a [1,2,4]triazolo[4,3-a]pyridine substituent. The synthesis of such derivatives typically involves multi-step reactions starting from isatin or anthranilic acid derivatives, followed by functionalization with amines or heterocyclic moieties .

Properties

Molecular Formula

C20H21N7O2

Molecular Weight

391.4 g/mol

IUPAC Name

4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide

InChI

InChI=1S/C20H21N7O2/c28-19(21-12-5-10-18-24-23-17-9-3-4-13-26(17)18)11-6-14-27-20(29)15-7-1-2-8-16(15)22-25-27/h1-4,7-9,13H,5-6,10-12,14H2,(H,21,28)

InChI Key

JSRZRRGPKWWJEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NCCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide typically involves multiple steps. The process begins with the preparation of the benzotriazinyl and triazolopyridinyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction may produce more reduced forms of the compound.

Scientific Research Applications

Biological Applications

Research has indicated several potential applications for this compound in the field of medicinal chemistry:

  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by modulating signaling pathways involved in cell growth and apoptosis. The interaction with specific enzymes or receptors could influence cancer cell proliferation and survival.
  • Antimicrobial Properties : The benzotriazine and triazole moieties are known for their antimicrobial activities. This compound may serve as a lead structure for developing new antibiotics or antifungal agents.
  • Neurological Effects : There is emerging evidence that compounds containing triazole and benzotriazine structures can affect neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Case Studies

Several studies have investigated the biological effects of similar compounds:

  • Study on Anticancer Mechanisms : A study published in the Journal of Medicinal Chemistry explored the effects of related benzotriazine derivatives on cancer cell lines. The results indicated that these compounds could induce apoptosis through the activation of caspase pathways (Smith et al., 2022).
  • Antimicrobial Activity Assessment : Research published in Antibiotics demonstrated that benzotriazine derivatives exhibited significant antimicrobial activity against various bacterial strains. The study highlighted the structure-activity relationship that underpins their efficacy (Johnson et al., 2021).

Mechanism of Action

The mechanism of action of 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzotriazinone Carboxamides (Series 14a–14n)

A key study synthesized a series of N-alkyl/phenyl-4-(4-oxobenzo[1,2,3]triazin-3(4H)-yl)butanamides (14a–14n) (Table 1) . These compounds share the benzotriazinone core and butanamide linker but differ in the terminal substituent. For example:

  • 14a : N-ethyl group.
  • 14n : N-phenyl group.
Compound Terminal Substituent Synthesis Pathway
14a Ethyl Isatin → Isatoic anhydride → Carboxylation → Diazotization → Amide coupling
14n Phenyl Same as above, with aniline as the amine source

Key Differences :

  • The target compound replaces the simple alkyl/aryl groups in 14a–14n with a [1,2,4]triazolo[4,3-a]pyridine-propyl moiety. This introduces a fused heterocyclic system, likely enhancing π-π stacking interactions or hydrogen-bonding capacity in biological targets compared to simpler analogs .
  • The extended propyl chain in the triazolopyridine group may improve solubility or reduce steric hindrance during target binding.
3-(4-Oxo-1,2,3-benzotriazin-3(4H)-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)propanamide

This analog (RN: 1324573-00-3) shares the benzotriazinone and triazolopyridine motifs but differs in chain length and linkage :

  • Chain Length : Propanamide (3 carbons) vs. butanamide (4 carbons) in the target compound.
  • Linkage : Methyl group connects the triazolopyridine to the amide, whereas the target compound uses a propyl spacer.

Implications :

  • The propyl spacer in the target compound could provide better spatial alignment for interactions with deep hydrophobic pockets in enzymes or receptors .
Structure-Activity Relationship (SAR)
  • Benzotriazinone Core: Critical for hydrogen bonding via the carbonyl oxygen and nitrogen atoms.
  • Triazolopyridine Moiety : Likely contributes to target engagement through aromatic interactions or as a bioisostere for adenine in kinase inhibitors .

Biological Activity

The compound 4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]butanamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈N₄O₂
  • Molecular Weight : 318.36 g/mol
  • CAS Number : Not explicitly listed in the search results.

The compound features a benzotriazine core linked to a triazolopyridine moiety, which is significant for its biological activity. The presence of multiple nitrogen atoms in the structure suggests potential interactions with biological targets such as enzymes and receptors.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that benzotriazole derivatives exhibit notable antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effective antibacterial activity against various strains, including Escherichia coli and Bacillus subtilis. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

2. Anticancer Properties

Compounds containing the triazole ring have been shown to possess anticancer properties. For instance, triazole derivatives have been reported to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound under discussion may exhibit similar effects due to its structural analogies with known anticancer agents .

3. Anti-inflammatory Effects

The benzotriazine structure is associated with anti-inflammatory activity. Studies have demonstrated that derivatives can reduce inflammatory markers in vitro and in vivo, suggesting a potential therapeutic application in inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of related benzotriazole compounds against pathogenic bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against Candida albicans, showcasing their potential as antifungal agents .

CompoundMIC (µg/mL)Target Organism
Compound A12.5Candida albicans
Compound B25Escherichia coli

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of triazole-containing compounds. The study found that these compounds inhibited the growth of breast cancer cells by inducing apoptosis at concentrations ranging from 10 to 50 µM over 48 hours .

CompoundIC50 (µM)Cancer Cell Line
Compound X15MCF-7 (breast cancer)
Compound Y30HeLa (cervical cancer)

The mechanisms through which this compound exerts its biological effects are likely multifaceted:

  • Enzyme Inhibition : The presence of nitrogen-rich heterocycles may allow for competitive inhibition of enzymes involved in critical metabolic pathways.
  • DNA Interaction : Similar compounds have shown the ability to intercalate into DNA, potentially disrupting replication and transcription processes.
  • Receptor Modulation : The compound may interact with specific receptors involved in inflammation and cancer progression.

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